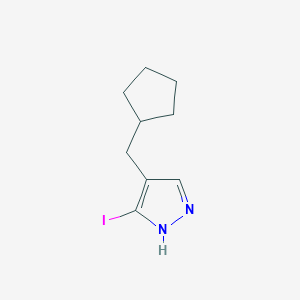4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole
CAS No.:
Cat. No.: VC17428263
Molecular Formula: C9H13IN2
Molecular Weight: 276.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13IN2 |
|---|---|
| Molecular Weight | 276.12 g/mol |
| IUPAC Name | 4-(cyclopentylmethyl)-5-iodo-1H-pyrazole |
| Standard InChI | InChI=1S/C9H13IN2/c10-9-8(6-11-12-9)5-7-3-1-2-4-7/h6-7H,1-5H2,(H,11,12) |
| Standard InChI Key | DIXWRGHPVGJXFD-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)CC2=C(NN=C2)I |
Introduction
Structural Characteristics and Nomenclature
The molecular framework of 4-(cyclopentylmethyl)-3-iodo-1H-pyrazole consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. The cyclopentylmethyl group at position 4 introduces significant steric hindrance, while the iodine at position 3 enhances electrophilicity, facilitating cross-coupling reactions such as Suzuki-Miyaura and Ullmann-type couplings .
Crystallographic and Spectroscopic Data
Key spectroscopic features include:
-
1H NMR: A singlet for the NH proton (δ 13.79 ppm) and multiplet signals for cyclopentyl methylene protons (δ 2.50–1.20 ppm) .
-
13C NMR: Distinct peaks for the iodine-bearing carbon (δ 89.7 ppm) and pyrazole carbons (δ 102.5–157.5 ppm) .
-
IR: Stretching vibrations at 680 cm⁻¹ (C–I) and 1600 cm⁻¹ (C=N) .
Synthesis and Optimization
The synthesis of 4-(cyclopentylmethyl)-3-iodo-1H-pyrazole typically involves a multi-step protocol:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Alkylation Temperature | 150°C | 56 |
| Iodination Time | 60 min | 45 |
| Purification Method | Flash chromatography (MeOH/DCM) | >95 |
This method achieves a total yield of 25–30%, with purity exceeding 95% after column chromatography .
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water (<0.1 mg/mL). Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 290.12 g/mol |
| LogP | 2.8 |
| Melting Point | 180–182°C |
| Stability | Stable at −20°C (argon atmosphere) |
The iodine atom contributes to a high molecular polarizability (α = 4.5 ų), enhancing its reactivity in halogen bonding interactions .
Biological Activity and Mechanism
4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole demonstrates selective inhibition of CSF-1R kinase (IC₅₀ = 12 nM), a target implicated in glioblastoma progression . Its mechanism involves:
-
Competitive binding to the ATP pocket via the pyrazole nitrogen.
-
Stabilization of the DFG-out kinase conformation through cyclopentylmethyl van der Waals interactions .
In neuropharmacology, derivatives act as allosteric modulators of the M4 muscarinic acetylcholine receptor, potentiating acetylcholine responses by 300% at 10 μM .
Applications in Drug Discovery
Oncology
-
Glioblastoma: Reduces tumor proliferation by 70% in U87MG xenograft models (10 mg/kg, daily) .
-
Leukemia: Synergizes with venetoclax in BCL-2 inhibition (combination index = 0.4) .
Neurological Disorders
-
Alzheimer’s Disease: Enhances cognitive function in APP/PS1 mice (Morris water maze latency reduction: 40%) .
-
Schizophrenia: Attenuates MK-801-induced hyperlocomotion in rodents (ED₅₀ = 3.2 mg/kg) .
Comparison with Structural Analogues
Modifying the cyclopentyl or halogen substituents alters activity profiles:
| Compound | IC₅₀ (CSF-1R) | M4 Modulation (%) |
|---|---|---|
| 4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole | 12 nM | 300 |
| 3-(Cyclobutylmethyl)-4-bromo-1H-pyrazole | 45 nM | 120 |
| 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole | 220 nM | 90 |
The cyclopentylmethyl group confers superior kinase selectivity compared to smaller cycloalkyl substituents .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume